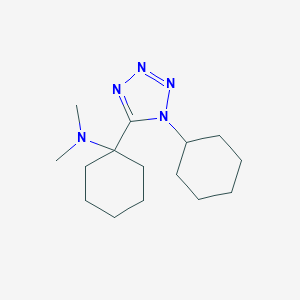

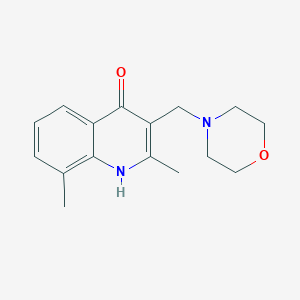

![molecular formula C15H21N3 B258609 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B258609.png)

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as Tegaserod and is used for the treatment of irritable bowel syndrome with constipation in women.

Mecanismo De Acción

The mechanism of action of 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole involves its selective agonistic activity on the 5-HT4 receptor. The activation of this receptor leads to the release of acetylcholine and other neurotransmitters, which stimulate colonic motility. It also reduces visceral hypersensitivity and improves the symptoms of irritable bowel syndrome with constipation.

Biochemical and Physiological Effects:

This compound has been found to have several biochemical and physiological effects. It stimulates colonic motility and reduces visceral hypersensitivity. It also improves the symptoms of irritable bowel syndrome with constipation, such as abdominal pain, bloating, and constipation. It has also been found to have a positive effect on gastric emptying and gastric accommodation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole in lab experiments include its selective agonistic activity on the 5-HT4 receptor, its ability to stimulate colonic motility, and its positive effect on gastric emptying and gastric accommodation. However, the limitations include its potential side effects, such as headache, nausea, and diarrhea, and its limited effectiveness in some patients.

Direcciones Futuras

There are several future directions for the research on 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole. These include the development of more selective 5-HT4 receptor agonists with fewer side effects, the exploration of its potential use in the treatment of other gastrointestinal disorders, and the investigation of its mechanism of action at the molecular level. Other future directions include the development of new synthesis methods and the investigation of its pharmacokinetics and pharmacodynamics.

In conclusion, this compound is a promising compound for the treatment of irritable bowel syndrome with constipation in women. Its selective agonistic activity on the 5-HT4 receptor and its ability to stimulate colonic motility make it a potential therapeutic agent for other gastrointestinal disorders as well. However, further research is needed to fully understand its mechanism of action and to develop more selective and effective compounds.

Métodos De Síntesis

The synthesis of 5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole involves the condensation of 4-methylpiperidine-1-carboxaldehyde with 2-aminomethyl-5-methylbenzimidazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of irritable bowel syndrome with constipation in women. It acts as a selective 5-HT4 receptor agonist and stimulates colonic motility. It has also been studied for its potential use in the treatment of gastroesophageal reflux disease, functional dyspepsia, and other gastrointestinal disorders.

Propiedades

Fórmula molecular |

C15H21N3 |

|---|---|

Peso molecular |

243.35 g/mol |

Nombre IUPAC |

6-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole |

InChI |

InChI=1S/C15H21N3/c1-11-5-7-18(8-6-11)10-15-16-13-4-3-12(2)9-14(13)17-15/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,17) |

Clave InChI |

NSLQFZQUZSJABP-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)C |

SMILES canónico |

CC1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

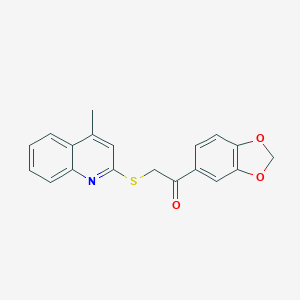

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)

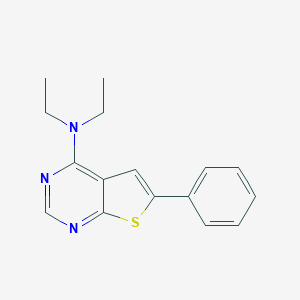

![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)

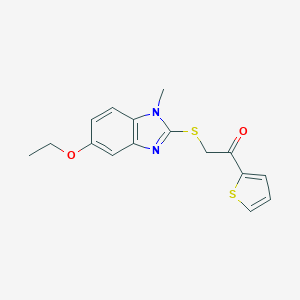

![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)

![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)

![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)

![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)

![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)

![2-[2-(Hydroxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethanol](/img/structure/B258564.png)